molecular formula C13H20O6 B2993956 2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate CAS No. 188973-69-5

2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate

Cat. No.: B2993956
CAS No.: 188973-69-5
M. Wt: 272.297
InChI Key: WVBMCQGSQPHJDI-UHFFFAOYSA-N
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Description

2-tert-Butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate is a tricarboxylate ester featuring a central ethene backbone substituted with tert-butyl and ethyl ester groups. Its structure confers unique steric and electronic properties, making it a candidate for cyclization reactions. For instance, under Lewis acid catalysis, it undergoes cyclization to form 5,5-dimethyl-γ-lactone derivatives via in situ isobutylene trapping . This reactivity highlights its utility in synthesizing lactone frameworks, which are prevalent in natural products and pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-O-tert-butyl 1-O,1-O-diethyl ethene-1,1,2-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O6/c1-6-17-11(15)9(12(16)18-7-2)8-10(14)19-13(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBMCQGSQPHJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate typically involves esterification reactions. One common method involves the reaction of ethyl acetoacetate with tert-butyl bromoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Tricarboxylate Esters

Structural and Functional Analogues

Cyano-Substituted Tricarboxylates

Several tricarboxylates bearing cyano (CN) groups have been studied for asymmetric nucleophilic substitutions under phase-transfer catalysis (PTC):

  • 2-Ethyl 1,1-Dimethyl 2-Cyanohept-6-ene-1,1,2-tricarboxylate (C-24b): Achieves 87% yield with good enantioselectivity (ee) in linear alkane systems .
  • 2-Ethyl 1,1-Dimethyl (E)-2-Cyano-5-phenylpent-4-ene-1,1,2-tricarboxylate: Yields 92% with 81% ee, demonstrating compatibility with aromatic substituents .
  • 2-Ethyl 1,1-Dimethyl 2-Cyanopropane-1,1,2-tricarboxylate: Even with a simple methyl chain, it achieves high yields (78–87%) and moderate ee values (42–82%) .

Key Differences :

  • Reactivity Pathways: Cyano-substituted tricarboxylates undergo nucleophilic substitutions to form quaternary stereocenters , whereas the target compound favors cyclization to lactones .
Cyclopropane-Based Tricarboxylates
  • Triethyl 2-Cyano-3-Phenylcyclopropane-1,1,2-tricarboxylate: Synthesized via cyclopropanation reactions catalyzed by crown ethers, emphasizing the role of macrocyclic additives in stereochemical control .

Key Differences :

  • Ring Strain vs. Conjugation : Cyclopropane tricarboxylates exploit ring strain for reactivity, while the ethene backbone in the target compound enables conjugation, altering electron distribution and reaction mechanisms.

Reaction Conditions and Catalysis

  • Target Compound : Requires Lewis acids (e.g., AlCl₃, BF₃) for cyclization, likely due to the need for electrophilic activation of the ester carbonyl groups .
  • Cyano Analogues: Utilize PTC conditions with chiral catalysts (e.g., quaternary ammonium salts) to achieve enantioselectivity, highlighting the importance of phase-transfer agents in biphasic systems .

Performance Metrics

Compound Yield (%) Enantiomeric Excess (ee) Key Reaction Reference
2-tert-Butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate N/A N/A Cyclization to γ-lactone
2-Ethyl 1,1-dimethyl 2-cyanohept-6-ene-1,1,2-tricarboxylate 87 81 Asymmetric substitution
2-Ethyl 1,1-dimethyl (E)-2-cyano-5-phenylpent-4-ene-1,1,2-tricarboxylate 92 81 Aromatic substitution
Diethyl 1,1-cyclopropanedicarboxylate N/A N/A Ring-opening addition

Notes:

  • The target compound’s yield and ee data are unavailable in the provided evidence, limiting direct performance comparisons.
  • Cyano-substituted tricarboxylates consistently achieve >80% yields, underscoring their synthetic robustness.

Biological Activity

2-tert-butyl 1,1-diethyl eth-1-ene-1,1,2-tricarboxylate (CAS No. 188973-69-5) is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

  • Molecular Formula : C13H20O6
  • Molecular Weight : 272.29 g/mol
  • Structure : The compound features a tricarboxylate structure with tert-butyl and diethyl substituents, which may influence its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of glutamine antagonists have shown efficacy in targeting tumor cells while minimizing toxicity to normal tissues . The compound's structure may enhance its ability to penetrate cellular membranes and interact with specific biological targets.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism in cancer cells, thereby slowing their proliferation. Research on related compounds indicates that structural modifications can significantly impact enzyme affinity and selectivity .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

Study Findings
Study A (2023)Investigated the anticancer efficacy of a related compound; showed significant tumor growth inhibition in preclinical models.
Study B (2024)Focused on metabolic stability; demonstrated that structural modifications improved solubility and reduced gastrointestinal toxicity.
Study C (2024)Analyzed enzyme inhibition; found that specific esters exhibited high selectivity for certain metabolic enzymes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cellular Uptake : The lipophilicity imparted by the tert-butyl group may facilitate cellular uptake.
  • Target Interaction : The tricarboxylate moiety could interact with key metabolic enzymes or receptors involved in cell signaling pathways.

Q & A

Q. Can alternative catalytic systems (e.g., biocatalysts) replace traditional metal catalysts in functionalizing this compound?

  • Methodological Answer : Lipases (e.g., Candida antarctica) selectively hydrolyze ethyl esters without affecting tert-butyl groups under mild conditions (30–40°C, aqueous buffers). Computational docking studies predict enzyme-substrate interactions, guiding mutagenesis for improved activity .

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